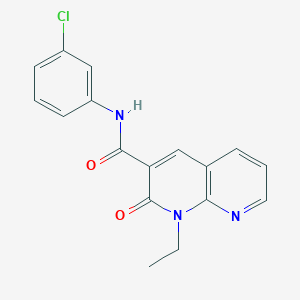
4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone (CMPP) is an organic compound belonging to the class of pyridazinones. It is a heterocyclic compound composed of a nitrogen-containing five-membered ring with a chlorine atom and two methyl substituents. CMPP is a white powder with a molecular weight of 243.75 g/mol and a melting point of 128-131°C. It is soluble in water and has a variety of applications in scientific research.
Applications De Recherche Scientifique
Herbicidal Applications and Mechanisms
4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone has been studied for its herbicidal properties, notably its mechanism of action which involves the inhibition of photosynthesis and interference with chloroplast development. The compound is compared to other pyridazinone derivatives, highlighting its effectiveness in inhibiting the Hill reaction in plants, a critical step in the photosynthetic process. This mode of action is similar to other well-known herbicides but with additional biological properties, such as resistance to metabolic detoxication in plants, making it a subject of interest for agricultural applications (Hilton et al., 1969).
Analytical and Chemical Synthesis Applications
In analytical chemistry, 4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone has been utilized as an internal standard for the gas chromatographic determination of pyrazon, showcasing its role in enhancing the accuracy of analytical methods. This application underlines its importance in the precise measurement of herbicide formulations and the detection of impurities in technical products, contributing to the safety and effectiveness of agricultural chemicals (Výboh et al., 1974).
Pharmacological and Biochemical Studies
Research extends into the pharmacological sphere, where derivatives of 4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone have been synthesized and evaluated for various biological activities. This includes studies on the potential inotropic and vasodilating activities of certain derivatives, suggesting the compound's relevance in the development of novel therapeutic agents. The synthesis of such derivatives highlights the compound's versatility as a precursor in medicinal chemistry, paving the way for the discovery of new drugs with significant health benefits (Okushima et al., 1987).
Inhibition of Carotenoid Synthesis
Further studies have explored the effects of 4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone and related compounds on the inhibition of carotenoid synthesis in plants. This research sheds light on the biochemical pathways affected by the herbicide, particularly the disruption of chloroplast development and the consequent impact on plant health. Such findings contribute to a better understanding of the compound's herbicidal action at a molecular level, offering insights into how it can be used more effectively and safely in agricultural practices (Bartels & Watson, 1978).
Propriétés
IUPAC Name |
4-chloro-5-(methylamino)-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-12(17)11(13)10(14-2)7-15-16/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUGRFVWBCQOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2761828.png)

![N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2761832.png)
![2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2761834.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2761840.png)


![N-(3-chloro-4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2761844.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2761848.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B2761849.png)